molecular formula C12H12N2O B13886719 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone CAS No. 444002-97-5

1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone

Katalognummer: B13886719
CAS-Nummer: 444002-97-5
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: BAPOOVAFCBDTNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone is a chemical compound belonging to the class of pyridinones It is characterized by a pyridinone ring substituted with an aminomethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone typically involves the reaction of 4-(aminomethyl)phenylboronic acid with 2-chloropyridin-1-ium chloride under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and halides in solvents such as DMF or acetonitrile.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyridinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone is unique due to its pyridinone core, which imparts specific electronic and steric properties. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit unique biological activities compared to other similar compounds.

Eigenschaften

CAS-Nummer

444002-97-5

Molekularformel

C12H12N2O

Molekulargewicht

200.24 g/mol

IUPAC-Name

1-[4-(aminomethyl)phenyl]pyridin-2-one

InChI

InChI=1S/C12H12N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h1-8H,9,13H2

InChI-Schlüssel

BAPOOVAFCBDTNT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.